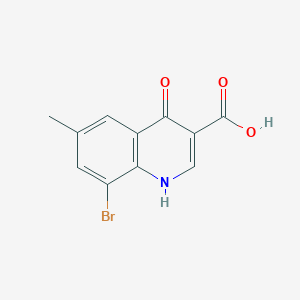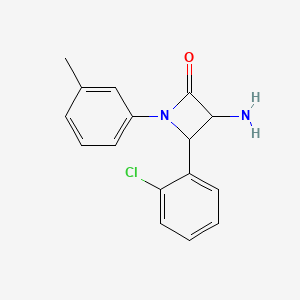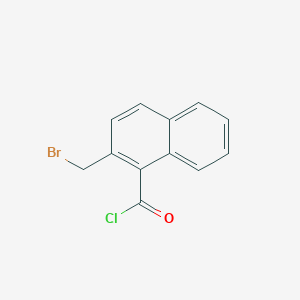![molecular formula C16H14N2OS B11842581 2-[(1-Phenylethyl)sulfanyl]quinazolin-4(1h)-one CAS No. 6956-57-6](/img/structure/B11842581.png)
2-[(1-Phenylethyl)sulfanyl]quinazolin-4(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Phenylethyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the 1-phenylethylthio group in this compound may enhance its biological activity and specificity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Phenylethyl)thio)quinazolin-4(3H)-one typically involves the following steps:
Formation of Quinazolin-4(3H)-one Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of 1-Phenylethylthio Group: The thiolation reaction can be performed using 1-phenylethylthiol in the presence of a suitable base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The sulfur atom in the 1-phenylethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The hydrogen atoms on the quinazolinone ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Potential anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-((1-Phenylethyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes like kinases and receptors involved in cell signaling pathways.
Pathways Involved: Inhibition of cell proliferation pathways, induction of apoptosis, and modulation of inflammatory responses.
相似化合物的比较
Similar Compounds
- 2-((1-Phenylethyl)thio)quinazolin-4-amine
- 2-((1-Phenylethyl)thio)quinazolin-4-ol
- 2-((1-Phenylethyl)thio)quinazolin-4-thione
Uniqueness
2-((1-Phenylethyl)thio)quinazolin-4(3H)-one is unique due to the presence of the 1-phenylethylthio group, which may enhance its biological activity and specificity compared to other quinazolinone derivatives.
属性
CAS 编号 |
6956-57-6 |
|---|---|
分子式 |
C16H14N2OS |
分子量 |
282.4 g/mol |
IUPAC 名称 |
2-(1-phenylethylsulfanyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2OS/c1-11(12-7-3-2-4-8-12)20-16-17-14-10-6-5-9-13(14)15(19)18-16/h2-11H,1H3,(H,17,18,19) |
InChI 键 |
AXAWQSVIYXGKQL-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)SC2=NC3=CC=CC=C3C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B11842528.png)

![11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11842531.png)






![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11842588.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11842594.png)

